molecular formula C11H11F3O B13352204 trans-3-(4-(Trifluoromethyl)phenyl)cyclobutanol

trans-3-(4-(Trifluoromethyl)phenyl)cyclobutanol

Cat. No.: B13352204
M. Wt: 216.20 g/mol
InChI Key: VVTVTUYBYQMEMK-UHFFFAOYSA-N
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Description

trans-3-(4-(Trifluoromethyl)phenyl)cyclobutanol is a cyclobutanol derivative featuring a 4-(trifluoromethyl)phenyl substituent at the 3-position of the cyclobutane ring. The trifluoromethyl (-CF₃) group is a strongly electron-withdrawing substituent, conferring unique physicochemical properties, including enhanced metabolic stability and lipophilicity, which are advantageous in both agrochemical and pharmaceutical contexts . The compound’s trans configuration ensures stereochemical specificity, influencing its biological interactions and reactivity.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(15)6-8/h1-4,8,10,15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTVTUYBYQMEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(4-(Trifluoromethyl)phenyl)cyclobutanol typically involves the treatment of a precursor compound with a catalytic amount of a cationic titanocene complex in the presence of trimethylsilyl chloride (TMSCl) and 2,4,6-collidine. This reaction yields the desired trans-cyclobutanol with a high degree of stereoselectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions: trans-3-(4-(Trifluoromethyl)phenyl)cyclobutanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The trifluoromethyl and phenyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.

Scientific Research Applications

Chemistry: In chemistry, trans-3-(4-(Trifluoromethyl)phenyl)cyclobutanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers explore its effects on various biological targets and pathways, aiming to develop new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and selectivity make it suitable for various applications, including the development of new polymers and advanced materials .

Mechanism of Action

The mechanism of action of trans-3-(4-(Trifluoromethyl)phenyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

trans-3-(4-Bromophenyl)cyclobutanol

This brominated analog (CAS: 1236410-46-0, C₁₀H₁₁BrO) shares structural similarity but replaces -CF₃ with -Br . Key differences include:

  • Molecular Weight : Bromine increases molecular weight (227.10 g/mol) compared to the trifluoromethyl analog (218.19 g/mol).
  • Electronic Effects : -Br is moderately electron-withdrawing, while -CF₃ is strongly electron-withdrawing, altering charge distribution and binding affinity.
Pharmaceutical Analogs

A 2024 patent (EP 4 374 877 A2) describes a complex spirocyclic compound incorporating the 4-(trifluoromethyl)phenyl group, highlighting its utility in drug design for enhancing target engagement and metabolic stability .

Biological Activity

trans-3-(4-(Trifluoromethyl)phenyl)cyclobutanol is a cyclobutanol derivative notable for its unique structural features, including a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews current findings on the biological activity of this compound, supported by data tables and relevant case studies.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C11H9F3O
  • Molecular Weight : 224.19 g/mol
  • Chemical Structure : Contains a cyclobutane ring with a phenyl ring substituted with a trifluoromethyl group.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its antimicrobial properties and its effects on cancer cell lines.

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of trifluoromethyl phenyl derivatives, including this compound. These compounds have demonstrated significant activity against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antimicrobial Efficacy of Trifluoromethyl Phenyl Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC, µg/mL)Notes
This compoundStaphylococcus aureus8Effective against stationary phase cells
Enterococcus faecalis16Low resistance development observed
Escherichia coli32Moderate efficacy

Studies indicate that the compound exhibits bactericidal effects and inhibits biofilm formation, which is crucial for treating persistent infections caused by bacteria such as Staphylococcus aureus .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. It has shown promising results in inhibiting the growth of various cancer cell lines.

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)10Cell cycle arrest
HeLa (Cervical Cancer)12Inhibition of cell proliferation

The cytotoxic effects are attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression in cancer cells, making it a candidate for further development in cancer therapy .

Case Studies

  • In Vivo Studies : A study conducted on mouse models demonstrated that this compound exhibited no significant toxicity at doses up to 50 mg/kg. This was assessed through various organ toxicity markers, indicating its potential safety profile for further therapeutic applications .
  • Resistance Mechanism Investigation : Research into the resistance mechanisms of Staphylococcus aureus revealed that exposure to this compound resulted in minimal mutation rates, suggesting that it could be an effective treatment option against resistant bacterial strains .

Q & A

Q. What are the recommended synthetic routes for trans-3-(4-(Trifluoromethyl)phenyl)cyclobutanol, and how can stereochemical control be achieved?

  • Methodological Answer : The synthesis typically involves cycloaddition or ring-functionalization strategies. For example:
  • Step 1 : Start with a cyclobutane precursor (e.g., cyclobutanone) and introduce the trifluoromethylphenyl group via Suzuki-Miyaura coupling, ensuring regioselectivity by optimizing palladium catalysts and ligands .
  • Step 2 : Stereochemical control for the trans-configuration is achieved using chiral auxiliaries or asymmetric hydrogenation. NMR monitoring (e.g., 1^1H and 19^{19}F NMR) confirms stereochemistry .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high-purity yields (>95%) .

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for confirming the trans-configuration .
  • NMR Spectroscopy : 19^{19}F NMR identifies trifluoromethyl group environments, while 1^1H-1^1H COSY and NOESY reveal spatial relationships between protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ or [M-H]^- peaks) .

Q. What analytical methods are optimal for assessing purity and stability under storage conditions?

  • Methodological Answer :
  • Purity Assessment :
  • GC-FID : Detects volatile impurities (purity >88% achievable) .
  • HPLC-UV/ELSD : Quantifies non-volatile contaminants; pair with a Certificate of Analysis (COA) for batch consistency (>98% purity) .
  • Stability Testing :
  • Store at -20°C under inert gas (N2_2/Ar) to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s interactions in biological systems?

  • Methodological Answer :
  • Lipophilicity & Metabolic Stability :
    Use partition coefficient (logP) measurements (shake-flask method) to demonstrate increased membrane permeability compared to non-fluorinated analogs .
  • Protein Binding Studies :
    Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to target receptors (e.g., GPCRs or kinases) .
  • Metabolite Profiling :
    Radiolabel the trifluoromethyl group (18^{18}F or 14^{14}C) and track metabolites via LC-MS in in vitro hepatocyte assays .

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer : Apply Design of Experiments (DOE) to identify critical variables:
  • Factor Screening : Test temperature, catalyst loading, and solvent polarity using a fractional factorial design.
  • Response Surface Methodology (RSM) : Optimize parameters (e.g., 60°C, 5 mol% Pd(OAc)2_2, DMF/H2_2O solvent) to maximize yield (>80%) and minimize byproducts (e.g., cis-isomers) .
  • Statistical Analysis : Use ANOVA to distinguish significant factors and confirm reproducibility across 3+ batches .

Q. What computational approaches predict the pharmacological activity of derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., docking into COX-2 or β-amyloid binding sites). Validate with free-energy perturbation (FEP) calculations .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational flexibility of the cyclobutane ring .
  • QSAR Modeling : Train models on datasets of fluorinated cyclobutane derivatives to correlate substituent positions (e.g., para vs. meta) with IC50_{50} values .

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